Egfr/cdk2-IN-3

EGFR inhibition kinase assay dual inhibitor

Researchers requiring confirmed dual EGFR/CDK2 inhibition often face assay variability from two-compound cocktails. Egfr/cdk2-IN-3 (compound 4b) eliminates this by delivering validated dual-target engagement from a single chemical entity. • Dual Inhibition Validated: EGFR IC50 71.7 nM, CDK2 IC50 113.7 nM - verified against reference inhibitors Erlotinib & Roscovitine. • Cancer-Selective Cytotoxicity: MCF-7 IC50 3.16 μM vs. MCF-10A IC50 ≥50 μM (selectivity index ≥15.8). • SAR Comparator: Structurally defined member of the pyrazolyl-triazolo-thiadiazine series; quantitatively distinct from analogs 4c and 6a.

Molecular Formula C30H20N6OS
Molecular Weight 512.6 g/mol
Cat. No. B12391029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/cdk2-IN-3
Molecular FormulaC30H20N6OS
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7
InChIInChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2
InChIKeySYUSDDSBFLAITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr/cdk2-IN-3 (Compound 4b): A Quantitatively Defined Dual EGFR/CDK2 Inhibitor for Targeted Breast Cancer Research Procurement


Egfr/cdk2-IN-3, designated as compound 4b in the primary literature, is a synthetic small-molecule dual inhibitor of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) belonging to the pyrazolyl-triazolo-thiadiazine chemical class [1]. In standardized enzymatic assays, it inhibits EGFR with an IC50 of 71.7 nM and CDK2 with an IC50 of 113.7 nM, and demonstrates MCF-7 breast cancer cell cytotoxicity with an IC50 of 3.16 μM while sparing normal MCF-10A cells (IC50 ≥ 50 μM) [1]. The compound is commercially available from multiple vendors for research use only, with the molecular formula C30H20N6OS and a molecular weight of 512.58 g/mol [1].

Why Generic Substitution Fails: Non-Interchangeable Potency Profiles Among Dual EGFR/CDK2 Inhibitors Demand Compound-Level Procurement of Egfr/cdk2-IN-3


Dual EGFR/CDK2 inhibitors within the same chemical series are not functionally interchangeable. In the 2023 ACS Omega study that characterized Egfr/cdk2-IN-3 (4b), the closest structural analog 4c—differing only by a triazole substituent (SH vs. phenyl)—exhibited 25% weaker EGFR inhibition (IC50 89.6 vs. 71.7 nM) and 45% weaker CDK2 inhibition (IC50 165.4 vs. 113.7 nM) [1]. The bis-heterocyclic analog 6a showed 3.7-fold more potent EGFR inhibition (IC50 19.6 nM) but represents a distinct chemical scaffold with different synthetic complexity [1]. Consequently, biological activity cannot be inferred from chemical similarity; procurement must be guided by compound-specific, comparator-anchored quantitative evidence [1].

Egfr/cdk2-IN-3 (4b) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Standards and Structural Analogs


EGFR Inhibitory Potency of Egfr/cdk2-IN-3: Head-to-Head Comparison with Erlotinib and Structural Analog 4c

Egfr/cdk2-IN-3 (4b) inhibits EGFR with an IC50 of 71.7 nM, within 7% of the clinical EGFR inhibitor Erlotinib (IC50 67.3 nM) and outperforming its closest structural analog 4c by 20% (IC50 89.6 nM) when all compounds were tested in the same enzymatic assay [1]. This positions 4b as a dual-activity compound that preserves near-Erlotinib-level EGFR potency while adding CDK2 inhibition capability [1].

EGFR inhibition kinase assay dual inhibitor

CDK2 Inhibitory Potency of Egfr/cdk2-IN-3: Head-to-Head Comparison with Roscovitine and Structural Analog 4c

Egfr/cdk2-IN-3 (4b) inhibits CDK2 with an IC50 of 113.7 nM, surpassing the reference CDK inhibitor Roscovitine by 19% (IC50 140 nM) and exceeding its direct structural analog 4c by 31% (IC50 165.4 nM) in the same assay panel [1]. This demonstrates that 4b is not merely a weaker EGFR inhibitor carrying incidental CDK2 activity; it is a bona fide CDK2 inhibitor that outperforms a dedicated CDK inhibitor standard [1].

CDK2 inhibition cell cycle kinase dual inhibitor

Quantified Dual-Target Inhibition Profile: Egfr/cdk2-IN-3 vs. Single-Target Clinical Standards Erlotinib and Roscovitine

Egfr/cdk2-IN-3 (4b) is one of only three compounds in the published series to demonstrate confirmed dual EGFR/CDK2 inhibitory activity, achieving IC50 values of 71.7 nM (EGFR) and 113.7 nM (CDK2) [1]. In contrast, Erlotinib inhibits only EGFR (IC50 67.3 nM) with no CDK2 activity reported, and Roscovitine inhibits only CDK2 (IC50 140 nM) with no EGFR activity [1]. The dual-target profile provides a quantified single-agent alternative to combination treatments, with a balanced potency ratio (EGFR:CDK2 IC50 ratio = 0.63) [1].

dual kinase inhibition polypharmacology EGFR CDK2

MCF-7 Breast Cancer Cell Cytotoxicity: Comparative Potency and Normal Cell Selectivity of Egfr/cdk2-IN-3

In MTT cytotoxicity assays against MCF-7 breast cancer cells, Egfr/cdk2-IN-3 (4b) exhibited an IC50 of 3.16 μM, compared to Erlotinib (2.51 μM), Roscovitine (1.91 μM), analog 4c (2.74 μM), and the more potent bis-analog 6a (0.39 μM) [1]. Critically, 4b demonstrated no cytotoxicity against normal MCF-10A breast epithelial cells (IC50 ≥ 50 μM), yielding a selectivity index of ≥15.8, comparable to Erlotinib (≥19.9) and superior to analog 4c (17.0 based on IC50 46.7 μM for MCF-10A) [1].

MCF-7 cytotoxicity breast cancer selectivity index

Structural Differentiation from Analog 4c: Phenyl Substituent Confers Superior Dual Kinase Inhibition Despite Slightly Lower Cytotoxicity

Egfr/cdk2-IN-3 (4b) and analog 4c differ solely at the triazole moiety: 4b bears a phenyl group (hydrophobic interaction), while 4c carries an SH group (hydrogen bond donor) [1]. This single-substituent change produces a divergent activity profile: 4b is 20% more potent on EGFR (71.7 vs. 89.6 nM) and 31% more potent on CDK2 (113.7 vs. 165.4 nM), yet 4c is moderately more cytotoxic in MCF-7 cells (IC50 2.74 vs. 3.16 μM) [1]. The authors attribute this to differential contributions of hydrophobic vs. hydrogen-bonding interactions at the kinase active sites versus off-target effects in the cellular context [1].

structure-activity relationship substituent effect kinase vs. cellular activity

Egfr/cdk2-IN-3 (4b) Best-Fit Research Application Scenarios Based on Quantitative Differentiation Evidence


Target-Based Dual EGFR/CDK2 Biochemical Screening and Kinase Selectivity Profiling

Egfr/cdk2-IN-3 is optimally suited for cell-free biochemical assays requiring confirmed dual inhibition of both EGFR and CDK2 from a single compound. With EGFR IC50 of 71.7 nM and CDK2 IC50 of 113.7 nM—both verified in the same study against reference inhibitors Erlotinib and Roscovitine [1]—it serves as a validated dual-target probe for kinase selectivity panels and enzymatic mechanism-of-action studies where target engagement fidelity is the critical quality parameter.

Comparative Structure-Activity Relationship (SAR) Studies of Mono- vs. Bis-Heterocyclic Dual Kinase Inhibitors

As the mono-heterocyclic phenyl-substituted member of the pyrazolyl-triazolo-thiadiazine series, Egfr/cdk2-IN-3 (4b) provides an essential comparator for SAR investigations alongside analog 4c (SH-substituted) and bis-analog 6a [1]. The inverted kinase vs. cellular activity relationship between 4b and 4c—where 4b is superior in isolated kinase assays but 4c shows slightly higher MCF-7 cytotoxicity [1]—offers a defined experimental system for studying substituent-dependent polypharmacology.

MCF-7 Breast Cancer Cell-Based Studies with Built-In Normal Cell Selectivity Control

In MCF-7 breast adenocarcinoma cell models, Egfr/cdk2-IN-3 provides a quantified cytotoxicity benchmark (IC50 3.16 μM) paired with a demonstrated safety margin against MCF-10A normal breast epithelial cells (IC50 ≥ 50 μM, selectivity index ≥ 15.8) [1]. This co-characterization enables experiments where cancer-selective activity can be assessed without additional control compounds, reducing experimental complexity.

Dual-Pathway Interrogation Without Combination Compound Variables

For studies investigating EGFR-CDK2 signaling crosstalk—such as resistance mechanisms where EGFR inhibition upregulates CDK2 activity—Egfr/cdk2-IN-3 enables single-agent dual-pathway blockade [1]. This eliminates the confounding variables inherent in two-compound combinations (differential solubility, stability, cellular permeability, and pharmacokinetic mismatch) while maintaining near-Erlotinib-level EGFR potency (71.7 vs. 67.3 nM) [1].

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